3-Phenylmethoxyspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylmethoxyspiro[33]heptan-2-one is a chemical compound characterized by a spirocyclic structure, which includes a phenylmethoxy group attached to a spiro[33]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylmethoxyspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the phenylmethoxy group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spiro[3.3]heptane core. This can be achieved through intramolecular cycloaddition reactions or other cyclization strategies .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenylmethoxyspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Phenylmethoxyspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenylmethoxyspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
Spiro[2.3]heptane: Another spirocyclic compound with a different ring size and properties.
Spiro[3.2]heptane: A related compound with a different spirocyclic core.
Uniqueness
3-Phenylmethoxyspiro[3.3]heptan-2-one is unique due to its specific combination of a spiro[3.3]heptane core and a phenylmethoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications .
Biological Activity
3-Phenylmethoxyspiro[3.3]heptan-2-one is a compound of significant interest in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a spirocyclic framework that contributes to its biological properties, allowing for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro studies have indicated that spirocyclic compounds can inhibit the growth of certain bacterial strains, potentially due to their ability to disrupt cell membrane integrity.
- Anticancer Properties : Some research has suggested that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the table below:
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, suggesting potential as a lead compound for antibiotic development.
- Cancer Cell Line Assay : In another investigation, the compound was tested on several cancer cell lines (e.g., breast and colon cancer). Results demonstrated that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls, highlighting its potential as an anticancer agent.
Research Findings
Recent research has focused on the synthesis and modification of spirocyclic compounds to enhance their biological activity. Key findings include:
- Structural Modifications : Alterations in substituents on the phenyl group have been shown to affect the potency and selectivity of the compound against various biological targets.
- Synergistic Effects : Combinations of this compound with other therapeutic agents have demonstrated synergistic effects, enhancing overall efficacy against resistant bacterial strains and cancer cells.
Properties
IUPAC Name |
3-phenylmethoxyspiro[3.3]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12-9-14(7-4-8-14)13(12)16-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLNLQUHADFBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.